4α,25-Dihydroxy Vitamin D3

Vitamin D metabolism CYP24A1 enzyme kinetics Metabolic stability profiling

Researchers developing LC-MS/MS methods for vitamin D3 metabolites face a critical challenge: the 4α epimer is undetectable in human serum, so co-elution can compromise 4β epimer quantification. This authentic reference standard is the direct solution. - Enables precise retention-time windowing and interference verification for 4-epimeric metabolite resolution. - Functions as a selective CYP24A1 substrate for inhibitor screening; near-complete metabolism within 30 min. - Supplied in 500 µg aliquots, rigorously characterized for chiral purity, and supported by full documentation.

Molecular Formula C₂₇H₄₄O₃
Molecular Weight 416.64
CAS No. 1374022-57-7
Cat. No. B1146541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4α,25-Dihydroxy Vitamin D3
CAS1374022-57-7
Synonyms(3α,4β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,4,25-triol; 
Molecular FormulaC₂₇H₄₄O₃
Molecular Weight416.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4α,25-Dihydroxy Vitamin D3 Overview


4α,25-Dihydroxy Vitamin D3 (4α,25(OH)₂D₃) is a dihydroxylated metabolite of vitamin D₃ formed via CYP3A4-mediated hydroxylation of 25-hydroxyvitamin D₃ [1]. This compound belongs to the class of secosteroid vitamin D₃ metabolites and is used exclusively as a biochemical reference standard for analytical method development, metabolic pathway tracing, and in vitro enzyme kinetics studies. It is supplied by specialty chemical vendors for research purposes only, typically in 500 µg quantities, and is not intended for diagnostic or therapeutic use .

Irreplaceability of 4α,25-Dihydroxy Vitamin D3


Despite being a simple epimer of 4β,25-dihydroxyvitamin D₃, 4α,25-dihydroxyvitamin D₃ exhibits fundamentally different metabolic fate and serum detectability, driven by stereochemistry at the C4 position. In a 2023 direct comparative study, the 4α isomer was undetectable in human serum, whereas the 4β isomer was readily detected [1]. This difference arises from the markedly higher susceptibility of 4α,25(OH)₂D₃ to CYP24A1-mediated oxidative metabolism, which converts it to 4α,24R,25-trihydroxyvitamin D₃, while the 4β epimer remains significantly more stable due to steric blockade at the CYP24A1 active site [1]. Substituting 4β,25(OH)₂D₃, 25(OH)D₃, or 1,25(OH)₂D₃ for the 4α compound in metabolic tracing, enzyme kinetics, or LC-MS/MS method development will produce fundamentally different metabolic profiles and calibration curves, making the 4α isomer irreplaceable for projects requiring authentic reference standards of the 4α-epimer specific metabolic branch.

Quantitative Evidence for 4α,25-Dihydroxy Vitamin D3


CYP24A1 Metabolic Stability: 4α vs. 4β Epimer

When incubated with recombinant human CYP24A1 under identical conditions, 4α,25-dihydroxyvitamin D₃ (6a) was almost completely metabolized within 30 minutes to 4α,24R,25-trihydroxyvitamin D₃ (16a), whereas 4β,25-dihydroxyvitamin D₃ (6b) was substantially more stable and remained as the unmetabolized parent compound [1]. The authors concluded that the β-hydroxyl orientation at C4 sterically blocks a critical hydrogen bond between the C25 hydroxyl group and Leu325 of CYP24A1, a key determinant of substrate specificity [1].

Vitamin D metabolism CYP24A1 enzyme kinetics Metabolic stability profiling

CYP3A4 Product Ratio: 4α vs. 4β Epimer

In human liver microsomes expressing CYP3A4, 25-hydroxyvitamin D₃ is converted to both 4α,25-dihydroxyvitamin D₃ (6a) and 4β,25-dihydroxyvitamin D₃ (6b) in a ratio of approximately 1:2 (4α:4β) [1]. This indicates that CYP3A4 preferentially directs hydroxylation to the β face of C4, making the 4α epimer the minor product of this enzymatic reaction [1].

CYP3A4 metabolism Vitamin D hydroxylation Metabolite profiling

Serum Detectability: 4α vs. 4β Epimer

Analysis of human serum samples by LC-MS/MS revealed that 4β,25-dihydroxyvitamin D₃ (6b) is a detectable circulating metabolite, while 4α,25-dihydroxyvitamin D₃ (6a) is absent from the systemic circulation [1]. This qualitative (presence/absence) difference between epimers translates into a binary detectability profile that has significant implications for biomarker validation studies and analytical method calibration [1].

Vitamin D metabolomics Serum biomarker Clinical mass spectrometry

CYP24A1 Metabolite: 4α,24R,25-Trihydroxyvitamin D₃

HPLC comparison with synthetically prepared authentic samples confirmed that 4α,25-dihydroxyvitamin D₃ (6a) is converted by CYP24A1 exclusively to 4α,24R,25-trihydroxyvitamin D₃ (16a), while the 4β epimer (6b) is converted to 4β,24R,25-trihydroxyvitamin D₃ (16b) [1]. This demonstrates stereospecific downstream metabolism, wherein the C4 configuration dictates the identity of the 24R-hydroxylated product, and no crossover between epimeric pathways was observed [1].

Vitamin D catabolism CYP24A1 hydroxylation Metabolite identification

4α,25-Dihydroxy Vitamin D3 Applications


LC-MS/MS Method Development for Vitamin D Metabolites

4α,25(OH)₂D₃ is required as an authentic reference standard for developing and validating LC-MS/MS methods aimed at resolving 4-epimeric dihydroxyvitamin D₃ metabolites. Because the 4α epimer is absent from human serum [1], spiking experiments with the pure compound are essential to establish retention time windows and to verify that no interfering signal co-elutes with the 4β epimer peak, a critical quality control step for clinical metabolomics laboratories.

CYP24A1 Enzyme Kinetics and Substrate Specificity

The compound serves as a specific substrate for CYP24A1-mediated C24 hydroxylation studies. Its unique stereochemical susceptibility — near-complete metabolism within 30 min under standard assay conditions, in contrast to the stable 4β epimer [1] — makes it an ideal probe for investigating the stereochemical determinants of CYP24A1 active-site recognition, as well as for screening inhibitors of vitamin D catabolism.

Vitamin D Pathway Mapping and Tracer Studies

For studies tracing the CYP3A4 → CYP24A1 metabolic axis of vitamin D₃, 4α,25(OH)₂D₃ is indispensable as a pathway intermediate standard. Its confirmed conversion to 4α,24R,25-trihydroxyvitamin D₃ (16a) by CYP24A1, demonstrated by HPLC co-elution with a synthetic standard [1], allows researchers to unambiguously assign chromatographic peaks and quantify flux through the 4α-epimeric branch of vitamin D₃ catabolism.

Reference Standard for Vitamin D Analog Synthesis

Synthetic chemistry laboratories engaged in the total synthesis of 4-substituted vitamin D₃ analogs require authentic 4α,25(OH)₂D₃ as a reference standard for chiral purity assessment by HPLC or NMR. The distinct NMR chemical shifts and optical rotation values reported for the 4α epimer [1] provide the benchmark for confirming the stereochemical outcome of synthetic routes targeting 4α-hydroxylated vitamin D₃ derivatives.

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